

Comparing Pralsetinib to multi-kinase inhibitors like Cabozantinib.

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Pralsetinib vs. Cabozantinib: A Comparative Guide for Researchers

In the landscape of targeted cancer therapies, the distinction between highly selective inhibitors and multi-kinase inhibitors is critical for drug development professionals and researchers. This guide provides a detailed comparison of **pralsetinib**, a selective RET inhibitor, and cabozantinib, a multi-kinase inhibitor, supported by experimental data from key clinical trials.

Mechanism of Action: A Tale of Two Inhibition Strategies

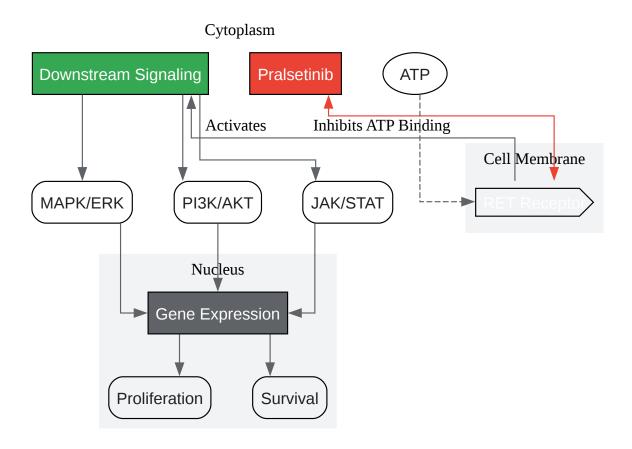
Pralsetinib is a potent and highly selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3][4] Its mechanism of action is centered on targeting specific genetic alterations in the RET gene, such as fusions and mutations, which are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1] By binding to the ATP-binding pocket of the RET kinase, pralsetinib blocks its phosphorylation and downstream signaling through pathways like MAPK/ERK, PI3K/AKT, and JAK/STAT, thereby inhibiting the proliferation of RET-driven cancer cells.[1] This high selectivity for RET over other kinases is designed to minimize off-target effects.[1][3]

Cabozantinib, in contrast, is a multi-kinase inhibitor with a broader spectrum of targets.[5][6][7] [8][9] It potently inhibits MET, VEGFR-1/-2/-3, AXL, and also demonstrates activity against RET,



KIT, and FLT3.[7][9] This multi-targeted approach allows cabozantinib to simultaneously disrupt several key pathways involved in tumor growth, angiogenesis, invasion, and metastasis.[7][8] The inhibition of MET and AXL, in addition to VEGFR, may also play a role in overcoming resistance to therapies that target the VEGFR pathway alone.[5][9]

Signaling Pathway of **Pralsetinib**

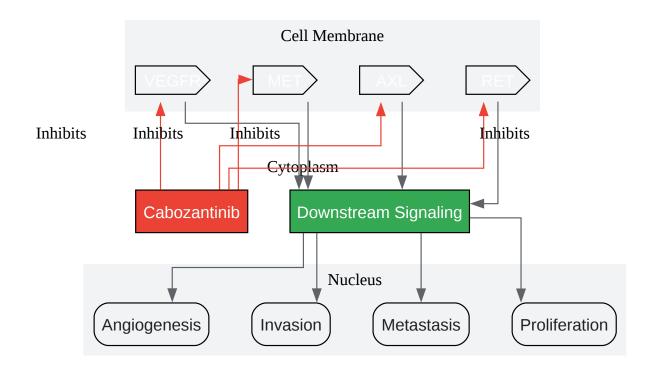


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Pralsetinib selectively inhibits the RET signaling pathway.

Signaling Pathway of Cabozantinib





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Cabozantinib inhibits multiple tyrosine kinases.

Clinical Efficacy: Head-to-Head Comparison

The clinical development of **pralsetinib** and cabozantinib has largely focused on different patient populations, reflecting their distinct mechanisms of action. **Pralsetinib** has been extensively studied in patients with RET-altered cancers, while cabozantinib has been evaluated in a broader range of solid tumors.

RET Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)



Efficacy Endpoint	Pralsetinib (ARROW Trial) [10][11][12][13][14]	Cabozantinib
Overall Response Rate (ORR) - Treatment-Naïve	79%	Not specifically established in this population
Overall Response Rate (ORR) - Previously Treated	62%	Limited data; not a standard of care
Median Duration of Response (DoR) - Previously Treated	22.3 months	Not established
Median Progression-Free Survival (PFS) - Previously Treated	10.7 months[15]	Not established

Note: Data for Cabozantinib in RET fusion-positive NSCLC is limited as it is not a primary indication.

Medullary Thyroid Cancer (MTC)

Efficacy Endpoint	Pralsetinib (ARROW Trial) [16][17]	Cabozantinib (EXAM Trial) [18]
Overall Response Rate (ORR) - Treatment-Naïve (RET- mutant)	71%	Not directly compared in a head-to-head trial
Overall Response Rate (ORR) - Previously Treated with Cabozantinib/Vandetanib (RET-mutant)	60%	N/A
Progression-Free Survival (PFS)	Not reached in treatment-naïve at time of analysis	11.2 months (vs. 4.0 months with placebo)[5]
Objective Response Rate (ORR)	N/A	28% (vs. 0% with placebo)[18]

Safety and Tolerability Profile



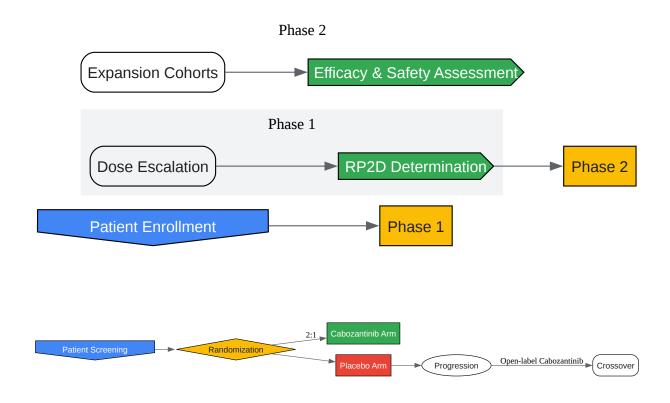
The different selectivity profiles of **pralsetinib** and cabozantinib are reflected in their safety profiles.

Adverse Event Profile	Pralsetinib[10][16]	Cabozantinib[9][19]
Common Treatment-Related Adverse Events (TRAEs)	Increased AST/ALT, anemia, constipation, hypertension	Diarrhea, hypertension, fatigue, nausea, decreased appetite, palmar-plantar erythrodysesthesia (hand-foot syndrome)
Grade ≥3 TRAEs	Neutropenia, hypertension, anemia	Hypertension, diarrhea, fatigue, palmar-plantar erythrodysesthesia
Discontinuation due to TRAEs	4% (all tumor types in ARROW safety population)[10]	16% (in EXAM trial)[18]

Experimental Protocols ARROW Trial (Pralsetinib)

Workflow of the ARROW Trial





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Validation & Comparative





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